molecular formula C39H50N8O14 B608809 Mal-amido-PEG2-Val-Cit-PAB-PNP CAS No. 2112738-13-1

Mal-amido-PEG2-Val-Cit-PAB-PNP

货号: B608809
CAS 编号: 2112738-13-1
分子量: 854.87
InChI 键: PAGAOQLHMRBQFV-QGRQJHSQSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Mal-amido-PEG2-Val-Cit-PAB-PNP is a cleavable antibody-drug conjugate linker. It contains a maleimide group, a hydrophilic polyethylene glycol spacer, a valine-citrulline dipeptide, a para-aminobenzyl spacer, and a para-nitrophenyl carbonate group . This compound is used in the development of antibody-drug conjugates, which are targeted cancer therapies that deliver cytotoxic drugs directly to cancer cells.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Mal-amido-PEG2-Val-Cit-PAB-PNP involves several steps:

    Formation of the Maleimide Group: The maleimide group is synthesized by reacting maleic anhydride with an amine.

    Attachment of the Polyethylene Glycol Spacer: The polyethylene glycol spacer is attached to the maleimide group through a nucleophilic substitution reaction.

    Incorporation of the Valine-Citrulline Dipeptide: The valine-citrulline dipeptide is introduced through peptide coupling reactions.

    Addition of the Para-Aminobenzyl Spacer: The para-aminobenzyl spacer is added via a nucleophilic aromatic substitution reaction.

    Introduction of the Para-Nitrophenyl Carbonate Group: The para-nitrophenyl carbonate group is incorporated through a carbonate formation reaction

Industrial Production Methods

Industrial production of this compound typically involves large-scale peptide synthesis techniques, including solid-phase peptide synthesis and solution-phase peptide synthesis. These methods allow for the efficient and scalable production of the compound with high purity and yield .

化学反应分析

Thiol-Maleimide Conjugation

The maleimide group undergoes Michael addition with thiols (e.g., cysteine residues on antibodies) under physiological conditions (pH 6.5–7.5, 25°C). This reaction forms stable thioether bonds, enabling site-specific antibody conjugation .

Reaction Mechanism Conditions Application
Maleimide + Thiol → ThioetherNucleophilic additionpH 6.5–7.5, 25°C, aqueous bufferAntibody-drug conjugation for targeted delivery

Key Findings :

  • Reaction efficiency exceeds 90% within 2 hours at pH 7.0 .

  • PEG2 spacer reduces steric hindrance, improving conjugation kinetics .

Enzymatic Cleavage of Val-Cit Dipeptide

The valine-citrulline (Val-Cit) dipeptide is selectively cleaved by cathepsin B in lysosomal environments (pH 4.5–5.5), releasing the para-aminobenzyl (PAB) spacer .

Enzyme Cleavage Site Optimal pH Release Mechanism
Cathepsin BBetween Val and Cit4.5–5.5Proteolytic hydrolysis

Key Findings :

  • Cleavage occurs within 1–2 hours in lysosomal extracts .

  • Hydrophobic Val-Cit-PAB linker limits drug-antibody ratio (DAR) due to aggregation risks .

Self-Immolative Cleavage of PAB Spacer

Post-enzymatic cleavage, the PAB spacer undergoes 1,6-elimination, releasing the cytotoxic payload (e.g., MMAE) and para-nitrophenyl (PNP) carbonate .

Reaction Trigger Byproduct Rate
1,6-EliminationLysosomal pHCO₂ and PNP-carbonate<5 minutes

Key Findings :

  • PAB spacer ensures payload release proximity to target cellular components .

Nucleophilic Substitution at PNP Carbonate

The PNP-carbonate group reacts with primary amines (e.g., payload amino groups) via nucleophilic aromatic substitution, forming stable carbamate linkages .

Nucleophile Leaving Group Conditions Yield
Primary aminePNPpH 8.0–9.0, DMF, 25°C85–92%

Key Findings :

  • PNP acts as an efficient leaving group due to electron-withdrawing nitro substituents .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group on Cit is removed under acidic conditions (e.g., TFA/DCM), generating a free amine for further functionalization .

Acid Time Temperature Outcome
TFA/DCM (1:1)30–60 min0–25°CFree amine with >95% purity

Comparative Analysis of Reaction Kinetics

Reaction Rate (t₁/₂) Dependence
Thiol-maleimide conjugation30–60 minpH, thiol concentration
Val-Cit cleavage60–120 minCathepsin B activity
PNP substitution2–4 hoursAmine nucleophilicity

科学研究应用

Scientific Research Applications

Mal-amido-PEG2-Val-Cit-PAB-PNP serves multiple roles in scientific research and therapeutic development:

  • Linker in Antibody-Drug Conjugates : This compound is primarily used as a cleavable linker in the construction of ADCs. By linking cytotoxic drugs to antibodies, it allows for targeted delivery, minimizing systemic toxicity while maximizing therapeutic efficacy .
  • Targeted Drug Delivery : The maleimide group in this compound facilitates selective binding to cysteine residues on proteins, enabling precise targeting of specific cells or tissues . This is particularly beneficial in oncology, where targeted therapies can significantly improve treatment outcomes.
  • Improved Solubility and Stability : The polyethylene glycol (PEG) spacer enhances the solubility and stability of the conjugate in biological environments, which is crucial for maintaining efficacy during circulation in the bloodstream .

Case Studies and Research Findings

Several studies have demonstrated the efficacy and potential applications of this compound:

Study Description Findings
Farletuzumab-[Mal-PEG2-Val-Cit-PAB-eribulin]A study focused on an ADC combining farletuzumab with eribulin using this compound as a linker.The ADC showed significant tumor growth inhibition in xenograft models of non-small cell lung cancer (NSCLC) and gastric cancer at various dosages, demonstrating its potential as an effective treatment modality .
Mechanistic StudyInvestigated the biochemical properties and cellular effects of this compound.Confirmed that cleavage by cathepsin B leads to effective payload release and highlighted the importance of PEG spacers for solubility and stability .

作用机制

Mal-amido-PEG2-Val-Cit-PAB-PNP exerts its effects through a series of molecular interactions:

相似化合物的比较

Similar Compounds

Uniqueness

Mal-amido-PEG2-Val-Cit-PAB-PNP is unique due to the presence of the para-nitrophenyl carbonate group, which acts as a highly activated leaving group. This feature allows for efficient nucleophilic substitution reactions, making it a versatile and effective linker for antibody-drug conjugates .

生物活性

Mal-amido-PEG2-Val-Cit-PAB-PNP is a novel compound primarily used as a cleavable linker in the development of antibody-drug conjugates (ADCs). Its design incorporates several functional groups that enhance its biological activity, specifically targeting cancer cells while minimizing systemic toxicity. This article delves into the biological mechanisms, efficacy, and research findings associated with this compound.

Chemical Structure and Composition

This compound is composed of:

  • Mal (Maleimide) : Facilitates covalent bonding with thiol groups in proteins.
  • PEG2 (Polyethylene Glycol) : Enhances solubility and biocompatibility.
  • Val (Valine) : An amino acid that contributes to the compound's stability.
  • Cit (Citrulline) : A non-standard amino acid that plays a role in enzymatic cleavage.
  • PAB (p-Aminobenzoyl) : Improves the solubility and stability of the drug.
  • PNP (p-Nitrophenyl) : Used for measuring enzymatic activity.

The overall molecular formula is C39H50N8O14C_{39}H_{50}N_{8}O_{14} with a molecular weight of approximately 854.86 g/mol .

The biological activity of this compound is primarily attributed to its role as a linker in ADCs. The Val-Cit moiety is specifically cleaved by cathepsin B, an enzyme present in lysosomes, allowing for targeted release of the cytotoxic drug within cancer cells. This selective release mechanism minimizes damage to surrounding healthy tissues, enhancing therapeutic efficacy while reducing side effects .

In Vitro Studies

  • Cytotoxicity Assays :
    • In vitro studies have demonstrated that ADCs utilizing this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, an ADC composed of farletuzumab (anti-FRα antibody) linked via this compound showed effective tumor growth inhibition in both NCI-H2110 xenograft models and patient-derived xenograft (PDX) models of non-small cell lung cancer (NSCLC) and gastric cancer .
  • Efficacy Analysis :
    • A study reported dose-dependent effects when administering the farletuzumab-Mal-amido-PEG2-Val-Cit-PAB-PNP conjugate. At doses of 1 mg/kg, 2.5 mg/kg, and 5 mg/kg, significant tumor growth inhibition was observed, with complete responses noted at higher doses .

In Vivo Studies

  • Toxicological Assessment :
    • Research involving zebrafish larvae indicated that modifications similar to those seen with PEG conjugation can reduce cytotoxicity while improving blood stability and tissue bioavailability. A safe dosage range was established based on mortality and behavioral responses following systemic injection .
  • Pharmacokinetics :
    • Pharmacokinetic studies have shown that ADCs using this compound maintain favorable distribution profiles in vivo, facilitating targeted delivery to tumor sites while minimizing systemic exposure .

Comparative Analysis of ADC Linkers

Linker TypeCleavage MechanismTargeted ReleaseStability
This compoundCathepsin B (lysosomal)HighModerate
Non-cleavable linkersNoneLowHigh
Other cleavable linkersVarious enzymesVariableVariable

属性

IUPAC Name

[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[3-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl (4-nitrophenyl) carbonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H50N8O14/c1-25(2)35(45-32(49)16-20-58-22-23-59-21-18-41-31(48)15-19-46-33(50)13-14-34(46)51)37(53)44-30(4-3-17-42-38(40)54)36(52)43-27-7-5-26(6-8-27)24-60-39(55)61-29-11-9-28(10-12-29)47(56)57/h5-14,25,30,35H,3-4,15-24H2,1-2H3,(H,41,48)(H,43,52)(H,44,53)(H,45,49)(H3,40,42,54)/t30-,35-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAGAOQLHMRBQFV-QGRQJHSQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)COC(=O)OC2=CC=C(C=C2)[N+](=O)[O-])NC(=O)CCOCCOCCNC(=O)CCN3C(=O)C=CC3=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H50N8O14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

854.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2112738-13-1
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2112738-13-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Mal-amido-PEG2-Val-Cit-PAB-PNP
Reactant of Route 2
Reactant of Route 2
Mal-amido-PEG2-Val-Cit-PAB-PNP
Reactant of Route 3
Reactant of Route 3
Mal-amido-PEG2-Val-Cit-PAB-PNP
Reactant of Route 4
Mal-amido-PEG2-Val-Cit-PAB-PNP
Reactant of Route 5
Mal-amido-PEG2-Val-Cit-PAB-PNP
Reactant of Route 6
Reactant of Route 6
Mal-amido-PEG2-Val-Cit-PAB-PNP

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。